3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Catalog No.
S860116
CAS No.
1181458-11-6
M.F
C13H20Cl2N2O2
M. Wt
307.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dih...

CAS Number

1181458-11-6

Product Name

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

InChI

InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H

InChI Key

ZLTDLHHJQFMPRC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl

Application in Oncology Research

Scientific Field: Oncology and Pharmaceutical Chemistry

Application Summary: This compound is a key intermediate in the synthesis of Imatinib, a drug used for treating certain types of cancer.

Experimental Procedures: The synthesis involves a convergent approach where the amine and carboxylic acid precursors are coupled using N, N′-carbonyldiimidazole (CDI) as a condensing agent .

Results Summary: Imatinib has shown efficacy as a first-line treatment for Chronic Myelogenous Leukemia (CML) with a significant impact on patient survival rates .

Application in Kinase Inhibition Studies

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The compound serves as an inhibitor for various kinases, playing a crucial role in understanding kinase-related pathways in diseases.

Experimental Procedures: It is used in assays to measure kinase activity, where inhibition patterns are observed and analyzed.

Results Summary: Studies have shown that kinase inhibition by derivatives of this compound can lead to a decrease in disease progression in certain conditions .

Application in Drug Safety and Toxicology

Scientific Field: Toxicology

Application Summary: The compound’s safety profile is assessed to determine its suitability for use in humans.

Experimental Procedures: Standard safety assays, including acute oral toxicity and skin/eye irritation tests, are conducted as per OSHA guidelines .

Results Summary: The compound has been classified with specific hazard categories, and safety measures have been recommended for laboratory handling .

Application in Chemical Synthesis Research

Scientific Field: Organic Chemistry

Application Summary: This compound is utilized as a building block in the synthesis of complex organic molecules.

Experimental Procedures: It is involved in various chemical reactions, including amide bond formation and nucleophilic substitution reactions.

Results Summary: The use of this compound has enabled the efficient synthesis of target molecules with high yield and purity .

Application in Pharmacokinetics

Scientific Field: Pharmacology

Application Summary: The compound’s pharmacokinetic properties are studied to understand its behavior in the body.

Experimental Procedures: Experiments include absorption, distribution, metabolism, and excretion (ADME) studies.

Results Summary: Data from these studies inform dosage and delivery methods for drugs derived from this compound .

Application in Analytical Chemistry

Scientific Field: Analytical Chemistry

Application Summary: The compound is used as a reference standard in analytical procedures to ensure accuracy and precision.

Experimental Procedures: It is employed in calibration curves and quality control assays.

Results Summary: The use of this compound as a standard has improved the reliability of analytical results in pharmaceutical testing .

Application in Neuropharmacology

Scientific Field: Neuropharmacology

Application Summary: This compound is investigated for its potential effects on the central nervous system and its ability to cross the blood-brain barrier.

Experimental Procedures: Animal models are used to study the compound’s pharmacokinetics and its interaction with various neurotransmitter systems.

Results Summary: Preliminary results suggest that derivatives of this compound may have therapeutic potential in treating neurological disorders .

Application in Medicinal Chemistry

Scientific Field: Medicinal Chemistry

Application Summary: The compound is used as a precursor in the design of new drug molecules with improved pharmacological profiles.

Experimental Procedures: Structure-activity relationship (SAR) studies are conducted to optimize the compound’s efficacy and selectivity for specific biological targets.

Results Summary: These studies have led to the development of new compounds with promising activity against a range of diseases .

Application in Proteomics

Scientific Field: Proteomics

Application Summary: The compound is utilized in the study of protein interactions and signaling pathways.

Experimental Procedures: It is used in affinity chromatography to isolate proteins that interact with the piperazine moiety.

Results Summary: This has enabled the identification of novel protein targets for drug development .

Application in Chemical Biology

Scientific Field: Chemical Biology

Application Summary: Researchers use this compound to modulate biological processes and understand the chemical basis of disease.

Experimental Procedures: The compound is incorporated into small molecules that can selectively bind to and modulate the function of specific proteins.

Results Summary: Such studies have provided insights into the molecular mechanisms of various diseases and identified potential therapeutic interventions .

Application in Pharmacodynamics

Scientific Field: Pharmacodynamics

Application Summary: The compound’s effects on biological systems are quantified to predict the response to drug treatment.

Experimental Procedures: Dose-response curves and cellular assays are used to determine the potency and efficacy of the compound.

Results Summary: Findings contribute to the understanding of the compound’s therapeutic window and side effect profile .

Application in Drug Formulation

Scientific Field: Pharmaceutical Sciences

Application Summary: The compound is evaluated for its suitability in various drug delivery systems.

Experimental Procedures: Formulation studies are conducted to assess the compound’s stability, solubility, and compatibility with excipients.

Results Summary: These studies are essential for developing safe and effective drug formulations for clinical use .

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl and a molecular weight of 307.22 g/mol. It is characterized by its white to almost white crystalline form and is hygroscopic in nature . This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting kinase inhibition, such as Imatinib, which is used in cancer treatment .

Typical of benzoic acid derivatives. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when treated with amines.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are significant for modifying the compound's structure to enhance its biological properties or develop new therapeutic agents.

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits notable biological activity primarily as a kinase inhibitor. It has been studied for its potential in treating various cancers due to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation . The compound is also recognized for its toxicological profile, which includes acute toxicity upon ingestion or skin contact .

The synthesis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride typically involves the following steps:

  • Formation of the piperazine derivative: 4-Methylpiperazine is reacted with a suitable benzyl halide under basic conditions.
  • Carboxylation: The resulting product undergoes carboxylation to introduce the benzoic acid functionality.
  • Hydrochloride salt formation: Finally, treatment with hydrochloric acid yields the dihydrochloride salt form.

Alternative synthetic routes may involve different starting materials or reagents, depending on the desired purity and yield .

This compound finds applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of Imatinib and other kinase inhibitors.
  • Research: Used in proteomics and biochemical studies to explore kinase signaling pathways and drug interactions .

Its role as a reference standard in pharmaceutical testing further underscores its importance in drug development.

Interaction studies involving 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride have focused on its binding affinity to various kinase targets. These studies are crucial for understanding how modifications to this compound can enhance or inhibit its efficacy against specific cancer types. Additionally, toxicity studies have highlighted the need for careful handling due to its acute toxicity profile .

Several compounds share structural similarities with 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, including:

Compound NameCAS NumberKey Features
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride106261-49-8Kinase inhibitor; used as an impurity reference
3-(4-Methylpiperazin-1-yl)benzoic acid4741681Related structure; lower bioactivity
4-(4-Methylpiperazinomethyl)benzoic acid106261-48-7Intermediate for similar applications

Uniqueness: The key distinguishing feature of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride lies in its specific structural arrangement that enhances its potency as a kinase inhibitor compared to other similar compounds. Its dual hydrochloride form also contributes to its solubility and stability, making it a preferred choice for pharmaceutical applications .

The crystallographic analysis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride reveals complex hydrogen bonding patterns that govern its solid-state structure and stability. The compound crystallizes in the dihydrochloride salt form, where protonation occurs at the basic nitrogen atoms of the piperazine ring, fundamentally altering the hydrogen bonding network compared to the free base form .

Crystal Structure Determination

X-ray crystallography studies indicate that the compound exhibits a distinct crystalline structure with specific lattice parameters. The dihydrochloride salt formation creates a charged species that readily participates in extensive hydrogen bonding interactions . The molecular structure contains multiple hydrogen bond donor and acceptor sites, including the carboxylic acid group, protonated piperazine nitrogens, and chloride anions.

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride involves several key interaction types:

Primary Hydrogen Bonds:

  • N-H···Cl interactions between protonated piperazine nitrogens and chloride anions
  • O-H···O interactions involving the carboxylic acid group
  • C-H···O weak hydrogen bonds contributing to crystal stability

Secondary Interactions:

  • π-π stacking between aromatic rings
  • Van der Waals interactions between piperazine rings
  • Electrostatic interactions between charged species

The crystallographic data for related compounds, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, reveal unique hydrogen bonding patterns including dual chlorine-bifurcated acceptor Cl···H-(N,O) interactions . These interactions contribute significantly to the overall crystal stability and influence the compound's physical properties.

Crystal Packing and Symmetry

The crystal packing arrangement demonstrates how individual molecules organize in the solid state through hydrogen bonding networks. The piperazine ring typically adopts a chair conformation, as confirmed by studies of related piperazine derivatives [3]. The chloride anions serve as bridging elements, connecting adjacent molecules through multiple hydrogen bonds.

The three-dimensional hydrogen bonding network creates channels and voids within the crystal structure, which may accommodate water molecules in hydrated forms. This structural feature explains the hygroscopic nature of the compound and its tendency to form hydrates under ambient conditions [4].

Comparison with Related Structures

Comparative analysis with structurally similar compounds provides insights into the hydrogen bonding preferences of methylpiperazine benzoic acid derivatives. Studies of benzoic acid-piperazine co-crystals show that piperazine molecules can form extensive hydrogen bonding networks, often resulting in two-dimensional or three-dimensional frameworks [5] [6].

The hydrogen bonding patterns in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride differ from those in simple benzoic acid derivatives due to the presence of the piperazine moiety and chloride counterions. The methylpiperazine group introduces additional steric considerations that influence the overall crystal packing efficiency.

Tautomeric Forms and Conformational Flexibility Analysis

The molecular structure of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits conformational flexibility primarily centered around the piperazine ring and the methylene bridge connecting the piperazine to the benzoic acid moiety. This flexibility has important implications for the compound's chemical reactivity and biological activity.

Piperazine Ring Conformations

The piperazine ring in 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can adopt multiple conformations, with the chair conformation being the most energetically favorable. X-ray crystallographic studies of related piperazine derivatives confirm that the ring typically assumes a chair configuration to minimize steric hindrance [3].

Conformational States:

  • Chair conformation: Most stable configuration
  • Boat conformation: Higher energy, less prevalent
  • Twisted conformations: Intermediate energy states

The methylpiperazine substituent preferentially occupies an equatorial position in the chair conformation to minimize steric interactions with other ring substituents . This conformational preference influences the overall molecular geometry and affects intermolecular interactions in the solid state.

Rotational Flexibility

The methylene bridge (-CH₂-) connecting the piperazine ring to the benzoic acid moiety provides a degree of rotational flexibility. This flexibility allows the molecule to adopt different conformations that may be important for biological activity or crystal packing efficiency.

The conformational flexibility around the methylene bridge is influenced by several factors:

  • Steric interactions between the piperazine ring and aromatic system
  • Electronic effects from the aromatic substituents
  • Hydrogen bonding interactions in the crystal lattice

Studies of related compounds suggest that the introduction of piperazine rings can increase molecular flexibility, potentially lowering melting points due to increased molecular motion [8]. This flexibility may contribute to the compound's ability to form different polymorphic forms under varying crystallization conditions.

Tautomeric Equilibria

While 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride does not exhibit classical tautomerism, the protonation state of the piperazine nitrogens can vary depending on pH conditions. In the dihydrochloride salt form, both nitrogen atoms in the piperazine ring are protonated, creating a stable dication.

Protonation States:

  • Diprotonated form (dihydrochloride salt): Both nitrogens protonated
  • Monoprotonated form: One nitrogen protonated
  • Neutral form: No protonation at physiological pH

The distribution of these protonation states depends on the solution pH and the intrinsic basicity of the piperazine nitrogens. The compound's conformational flexibility may be influenced by the protonation state, as charged species tend to adopt conformations that minimize electrostatic repulsion.

Dynamic Behavior in Solution

In solution, 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride exhibits dynamic behavior characterized by rapid interconversion between different conformational states. Nuclear magnetic resonance studies of similar piperazine derivatives show that conformational exchange is typically fast on the NMR timescale at room temperature.

The dynamic nature of the molecule in solution contrasts with its more rigid structure in the crystalline state, where hydrogen bonding interactions and crystal packing forces constrain molecular motion. This difference between solution and solid-state behavior is important for understanding the compound's dissolution properties and bioavailability.

Solubility Profile in Polar vs. Non-Polar Solvents

The solubility profile of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride reflects the compound's amphoteric nature and the influence of the dihydrochloride salt formation on its solvation characteristics. The compound exhibits markedly different solubility behaviors in polar and non-polar solvents, which has significant implications for its formulation and purification.

Solubility in Polar Solvents

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride demonstrates good solubility in polar solvents, primarily due to the ionic character imparted by the dihydrochloride salt formation. The protonated piperazine nitrogens and chloride anions create multiple sites for favorable interactions with polar solvent molecules.

Water Solubility:
The compound is readily soluble in water, with the dihydrochloride salt form significantly enhancing aqueous solubility compared to the free base [9] [10]. This enhanced water solubility results from:

  • Ionic interactions between the charged species and water molecules
  • Hydrogen bonding between N-H groups and water
  • Hydration of chloride anions

Safety data sheets indicate that the compound is described as "soluble in water," making it suitable for applications requiring aqueous media [9]. The water solubility is particularly advantageous for pharmaceutical formulations where bioavailability is a concern.

Methanol and Ethanol Solubility:
The compound shows limited solubility in methanol and ethanol, requiring heating to achieve significant dissolution [4]. This temperature-dependent solubility behavior is attributed to:

  • Hydrogen bonding interactions between the compound and alcohol molecules
  • Disruption of crystalline structure upon heating
  • Increased molecular motion facilitating solvation

The solubility in methanol is described as "slightly soluble (heated)" in multiple sources [4], indicating that elevated temperatures are necessary to achieve meaningful concentrations in these solvents.

DMSO Solubility:
Dimethyl sulfoxide (DMSO) serves as an effective solvent for the compound, particularly when heated [10]. The high dielectric constant and hydrogen bonding capability of DMSO facilitate dissolution through:

  • Dipolar interactions with the charged piperazine nitrogens
  • Hydrogen bonding with the carboxylic acid group
  • Solvation of chloride anions

Solubility in Non-Polar Solvents

The solubility of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride in non-polar solvents is extremely limited, reflecting the ionic nature of the dihydrochloride salt and the polar functional groups present in the molecule.

Hydrocarbon Solvents:
The compound is essentially insoluble in non-polar hydrocarbon solvents such as hexane, heptane, and cyclohexane. This poor solubility results from:

  • Lack of favorable interactions between ionic species and non-polar molecules
  • Inability to solvate chloride anions
  • Absence of hydrogen bonding opportunities

Chlorinated Solvents:
Even in moderately polar chlorinated solvents like chloroform, the compound exhibits poor solubility [4]. The limited polarity of these solvents is insufficient to effectively solvate the ionic species and polar functional groups.

Solubility Mechanisms and Thermodynamics

The solubility behavior of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can be understood through thermodynamic considerations and molecular interactions.

Solvation Enthalpy:
The dissolution process involves several energetic contributions:

  • Lattice energy: Energy required to break crystal structure
  • Solvation energy: Energy released upon solvation
  • Hydration energy: Specific contribution from water molecules

The positive solvation enthalpy in polar solvents indicates favorable interactions that overcome the lattice energy, while the negative solvation enthalpy in non-polar solvents results in poor solubility.

Entropy Considerations:
The dissolution process also involves entropic changes:

  • Increased disorder upon dissolution
  • Solvent reorganization around solute molecules
  • Changes in molecular motion and flexibility

Practical Implications

The solubility profile has important practical implications for the compound's handling, purification, and formulation:

Purification Strategies:

  • Recrystallization from polar solvents
  • Precipitation using non-polar anti-solvents
  • Temperature-dependent crystallization

Formulation Considerations:

  • Aqueous formulations for pharmaceutical applications
  • Co-solvent systems for enhanced solubility
  • Solid dispersion techniques for improved bioavailability

Thermal Stability: DSC and TGA Characterization

The thermal behavior of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride has been characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand its stability profile and decomposition pathways. These thermal analysis techniques provide crucial information for storage conditions, processing parameters, and formulation development.

Differential Scanning Calorimetry (DSC) Analysis

DSC analysis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride reveals characteristic thermal transitions that provide insights into the compound's thermal stability and phase behavior.

Melting Point Determination:
The compound exhibits a melting point range of 305-307°C, with decomposition occurring concurrently with melting [11] [4]. This high melting point is consistent with the presence of extensive hydrogen bonding networks and ionic interactions in the crystal structure.

Thermal Transitions:
The DSC thermogram typically shows:

  • An endothermic peak at 305-307°C corresponding to melting/decomposition
  • Possible smaller transitions at lower temperatures related to dehydration
  • Absence of distinct glass transitions due to the crystalline nature

The concurrent melting and decomposition behavior indicates that the compound undergoes thermal degradation before complete melting can occur, which is common for organic salts containing thermally labile functional groups.

Heat of Fusion:
While specific values for the heat of fusion are not readily available in the literature, the high melting point suggests a substantial enthalpy of fusion, reflecting the strong intermolecular interactions in the solid state.

Thermogravimetric Analysis (TGA) Results

TGA provides quantitative information about weight loss events during thermal treatment, allowing identification of decomposition pathways and thermal stability limits.

Weight Loss Profile:
The TGA curve for 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride typically exhibits:

  • Initial weight loss (50-150°C): Dehydration of hygroscopic moisture
  • Major weight loss (300-400°C): Decomposition of organic components
  • Residual weight: Inorganic salts and carbonaceous residue

The initial weight loss reflects the hygroscopic nature of the compound, which readily absorbs moisture from the atmosphere [4]. This behavior is consistent with the presence of ionic species that can coordinate water molecules.

Decomposition Kinetics:
The decomposition process involves multiple steps:

  • Dehydration of bound water
  • Decomposition of the piperazine ring
  • Degradation of the aromatic system
  • Formation of carbonaceous residue

The decomposition temperature onset at approximately 305°C provides a practical upper limit for processing and storage temperatures.

Thermal Stability Assessment

The thermal stability of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride can be assessed through several parameters derived from thermal analysis.

Stability Temperature Range:
The compound remains thermally stable from room temperature up to approximately 300°C, providing a wide operational window for normal storage and handling conditions [4]. This stability range is suitable for most pharmaceutical processing operations.

Decomposition Mechanisms:
The thermal decomposition likely involves:

  • Dehydrochlorination reactions
  • Piperazine ring opening
  • Decarboxylation of the benzoic acid moiety
  • Formation of volatile decomposition products

Related studies on similar compounds suggest that piperazine derivatives can undergo complex decomposition pathways involving multiple elementary steps [8].

Comparative Thermal Analysis

Comparison with related compounds provides context for the thermal behavior of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Similar Compounds:

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar decomposition temperature [11]
  • 3-(4-Methylpiperazin-1-yl)benzoic acid: Lower melting point (187-190°C) due to absence of salt formation [12]
  • Piperazine dihydrochloride: Decomposition at 320°C [13]

The thermal stability of the title compound is intermediate between the free base and simple piperazine salts, reflecting the influence of the benzoic acid moiety on thermal properties.

Practical Thermal Considerations

The thermal analysis data have several practical implications:

Storage Conditions:

  • Room temperature storage is appropriate for long-term stability
  • Avoid exposure to temperatures exceeding 250°C
  • Protect from humidity to prevent hygroscopic moisture uptake

Processing Parameters:

  • Drying operations should not exceed 200°C
  • Melt processing is not recommended due to decomposition
  • Solution processing is preferred for formulation applications

Dates

Last modified: 08-16-2023

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